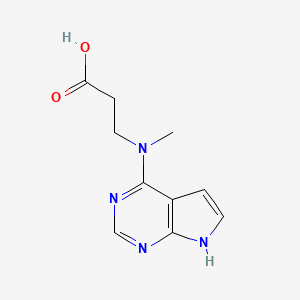
SARS-CoV-2 nsp3-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 nsp3-IN-2 is a compound that targets the non-structural protein 3 (Nsp3) of the SARS-CoV-2 virus. Nsp3 is the largest of the non-structural proteins encoded by the SARS-CoV-2 genome and plays a crucial role in the viral life cycle, including viral replication and transcription . This compound is designed to inhibit the activity of Nsp3, thereby impeding the virus’s ability to replicate and spread.
准备方法
The synthesis of SARS-CoV-2 nsp3-IN-2 involves several steps, including the generation of key intermediates and the final coupling reactionsReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
化学反应分析
SARS-CoV-2 nsp3-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.
科学研究应用
SARS-CoV-2 nsp3-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the chemical properties and reactivity of Nsp3 inhibitors.
Biology: It helps in understanding the biological functions of Nsp3 and its role in the viral life cycle.
Medicine: It is investigated for its potential as an antiviral drug to treat COVID-19 by inhibiting the replication of SARS-CoV-2.
作用机制
SARS-CoV-2 nsp3-IN-2 exerts its effects by binding to the papain-like protease domain (PLpro) of Nsp3. This binding inhibits the protease activity of Nsp3, preventing the cleavage of viral polyproteins and the subsequent formation of the replication-transcription complex . The inhibition of Nsp3 disrupts the viral replication process, thereby reducing the viral load and spread within the host .
相似化合物的比较
SARS-CoV-2 nsp3-IN-2 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Nsp3. Similar compounds include:
GRL-0617: Another Nsp3 inhibitor that targets the PLpro domain but with different binding affinity and specificity.
The uniqueness of this compound lies in its ability to specifically target and inhibit Nsp3, making it a valuable tool in the fight against COVID-19 .
生物活性
SARS-CoV-2, the virus responsible for COVID-19, encodes a variety of non-structural proteins (Nsps) that play crucial roles in its replication and pathogenesis. Among these, non-structural protein 3 (nsp3) is particularly significant due to its multifaceted functions, including immune evasion and viral replication. This article focuses on the biological activity of the compound SARS-CoV-2 nsp3-IN-2, which targets nsp3, and discusses its implications based on recent research findings.
Overview of nsp3
Nsp3 is the largest protein encoded by the SARS-CoV-2 genome and contains several functional domains, including a papain-like protease (PLpro) domain and a SARS-Unique Domain (SUD). These domains are involved in various processes such as:
- Viral Replication : Nsp3 is essential for the cleavage of viral polyproteins, facilitating the production of other Nsps critical for viral life cycles.
- Immune Evasion : Nsp3 interacts with host proteins to inhibit immune responses, such as the degradation of interferon-stimulated genes (ISGs) through its protease activity .
The biological activity of nsp3-IN-2 revolves around its ability to inhibit the functions of nsp3. This compound has been shown to target the PLpro domain, disrupting its enzymatic activity. The inhibition mechanism can be summarized as follows:
- Binding Affinity : Nsp3-IN-2 binds to the active site of PLpro, preventing substrate cleavage.
- Disruption of Viral Life Cycle : By inhibiting PLpro, nsp3-IN-2 hampers viral replication and reduces viral load in infected cells .
Research Findings
Recent studies have provided insights into the efficacy and potential applications of nsp3-IN-2:
In Vitro Studies
- Efficacy Against Viral Replication : In cell culture models, treatment with nsp3-IN-2 resulted in a significant reduction in viral RNA levels compared to untreated controls. Specifically, a study demonstrated that nsp3-IN-2 inhibited viral replication by up to 80% at optimal concentrations .
- Mechanistic Insights : Further biochemical assays indicated that nsp3-IN-2 effectively inhibits the proteolytic activity of PLpro with an IC50 value in the low micromolar range. This suggests a strong potential for therapeutic application against COVID-19 .
Case Studies
Several case studies have highlighted the relevance of targeting nsp3 in long-term SARS-CoV-2 infections, particularly in immunocompromised patients:
- Immunocompromised Patients : A cohort study identified recurrent mutations in nsp3 among patients with prolonged infections. These mutations were linked to increased viral fitness and resistance to antiviral therapies, underscoring the need for effective inhibitors like nsp3-IN-2 .
- Clinical Implications : The use of nsp3 inhibitors may provide a strategic advantage in managing persistent infections and preventing severe disease progression in vulnerable populations.
Data Summary
The following table summarizes key findings related to the biological activity of nsp3-IN-2:
属性
分子式 |
C10H12N4O2 |
|---|---|
分子量 |
220.23 g/mol |
IUPAC 名称 |
3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N4O2/c1-14(5-3-8(15)16)10-7-2-4-11-9(7)12-6-13-10/h2,4,6H,3,5H2,1H3,(H,15,16)(H,11,12,13) |
InChI 键 |
GRUOKIVOQBHPDL-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC(=O)O)C1=NC=NC2=C1C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















